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Compound of Interest

Compound Name: 5-Bromo-2-iodo-4-methylpyridine

Cat. No.: B1293182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-Bromo-2-iodo-4-methylpyridine (CAS No. 941294-57-1). Due to the limited availability

of public experimental spectra for this specific compound, this document presents predicted

spectroscopic data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized

experimental protocols for obtaining such data are also provided to guide researchers in its

empirical characterization.

Predicted Spectroscopic Data
The following sections and tables summarize the expected quantitative data for 5-Bromo-2-
iodo-4-methylpyridine based on its molecular structure and spectroscopic theory. This data is

predictive and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is anticipated to display three distinct signals: two for the

aromatic protons on the pyridine ring and one for the methyl group protons. The chemical shifts

of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and

iodine atoms, as well as the nitrogen atom in the pyridine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1293182?utm_src=pdf-interest
https://www.benchchem.com/product/b1293182?utm_src=pdf-body
https://www.benchchem.com/product/b1293182?utm_src=pdf-body
https://www.benchchem.com/product/b1293182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon-13 NMR spectrum is predicted to show six unique signals, corresponding

to the five carbons of the pyridine ring and the single methyl carbon. The carbons directly

bonded to the electronegative bromine and iodine atoms (C-5 and C-2, respectively) are

expected to be significantly shifted downfield.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-iodo-4-methylpyridine (in CDCl₃)

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

H-6 ~8.3 - 8.5 Singlet (s)

H-3 ~7.5 - 7.7 Singlet (s)

-CH₃ ~2.4 - 2.6 Singlet (s)

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-iodo-4-methylpyridine (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~120 - 125

C-3 ~140 - 145

C-4 ~148 - 152

C-5 ~125 - 130

C-6 ~150 - 155

-CH₃ ~18 - 22

Mass Spectrometry (MS)
The mass spectrum, likely acquired via Electron Ionization (EI), will be characterized by the

molecular ion peak and various fragment ions. A key diagnostic feature will be the isotopic

pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).

The molecular ion peak [M]⁺ is expected at m/z 297, with a significant [M+2]⁺ peak at m/z 299

due to the ⁸¹Br isotope.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1293182?utm_src=pdf-body
https://www.benchchem.com/product/b1293182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for 5-Bromo-2-iodo-4-
methylpyridine

m/z
Predicted Relative
Intensity

Assignment

299 High [M+2]⁺ (containing ⁸¹Br)

297 High [M]⁺ (containing ⁷⁹Br)

170 Moderate [M - I]⁺

218/220 Moderate [M - Br]⁺

155 Moderate [M - I - CH₃]⁺

Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-2-iodo-4-methylpyridine, analyzed as a solid (e.g., KBr pellet),

is expected to exhibit characteristic absorption bands corresponding to the vibrations of its

functional groups.

Table 4: Predicted FT-IR Data for 5-Bromo-2-iodo-4-methylpyridine (KBr Pellet)

Wavenumber (cm⁻¹) Predicted Intensity Assignment

3050 - 3100 Medium Aromatic C-H stretch

2920 - 2980 Medium -CH₃ stretch

1580 - 1610 Strong C=C and C=N ring stretching

1450 - 1480 Medium -CH₃ bend

1000 - 1200 Strong C-Br stretch, C-I stretch

800 - 850 Strong C-H out-of-plane bend

Experimental Protocols
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The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen

framework of the molecule.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Bromo-2-iodo-4-
methylpyridine into a clean, dry vial. Dissolve the sample in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer

on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

[1]

¹H NMR: Acquire the proton spectrum using a standard pulse sequence with a sufficient

number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary to obtain a spectrum with adequate signal intensity.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g.,

CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization

(ESI) source. For a non-polar compound like this, GC-MS with an EI source is a common

method.
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Procedure (GC-MS with EI):

Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount

(~1 mg) of 5-Bromo-2-iodo-4-methylpyridine in a volatile organic solvent (e.g., 1 mL of

dichloromethane or hexane) in a clean vial.[2]

Instrument Setup: Set the GC oven program to start at a low temperature (e.g., 50 °C), hold

for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C. Use Helium

as the carrier gas with a constant flow rate. Set the MS parameters: Ionization Mode to EI at

70 eV, Mass Range to scan from m/z 40 to 400, and the Source Temperature to ~230 °C.[2]

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into

the GC.

Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak

corresponding to 5-Bromo-2-iodo-4-methylpyridine. Extract the mass spectrum for that

peak and identify the molecular ion and major fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of 5-Bromo-2-iodo-4-methylpyridine
with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder

using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to

form a thin, transparent KBr pellet.[3]

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

Then, record the sample spectrum. The instrument software will automatically subtract the

background spectrum.[4]
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Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

a chemical compound like 5-Bromo-2-iodo-4-methylpyridine.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

5-Bromo-2-iodo-4-methylpyridine
(Pure Sample)

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(EI or ESI) FT-IR Spectroscopy

Chemical Shifts,
Coupling Constants,

Integration

Molecular Weight,
Isotopic Pattern,
Fragmentation

Functional Group
Identification

Verified Molecular
Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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